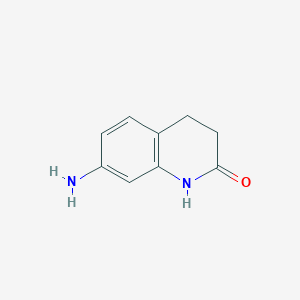

7-Amino-3,4-dihydro-1H-quinolin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQKSHQUEREEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50409423 | |

| Record name | 7-Amino-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22246-07-7 | |

| Record name | 7-Amino-3,4-dihydro-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50409423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-3,4-dihydro-1H-quinolin-2-one is a heterocyclic aromatic amine that serves as a versatile building block in medicinal chemistry. Its rigid, bicyclic core, featuring a lactam ring fused to an aminophenyl group, provides a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activities of this compound, with a focus on its potential applications in drug discovery and development.

Physicochemical and Basic Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O | [4][5] |

| Molecular Weight | 162.19 g/mol | [4][5] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 213-214 °C | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| pKa (amide N-H) | 14.65 ± 0.20 (Predicted) | [1] |

| pKa (7-amino group) | Estimated 5-6 | Inferred from[1][2][3] |

| XLogP3 | 0.4 | [5] |

| Solubility | Information not available | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [4] |

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 7-nitro-3,4-dihydro-1H-quinolin-2-one.

Experimental Protocol: Catalytic Hydrogenation of 7-Nitro-3,4-dihydro-1H-quinolin-2-one

This protocol describes a general procedure for the reduction of the nitro group to an amine using a palladium-on-carbon catalyst.

Materials:

-

7-Nitro-3,4-dihydro-1H-quinolin-2-one

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (EtOH) or Glacial Acetic Acid

-

Hydrogen gas (H₂)

-

Parr shaker or similar hydrogenation apparatus

-

Celite®

Procedure:

-

Reaction Setup: In a suitable pressure vessel for a Parr shaker, dissolve 7-nitro-3,4-dihydro-1H-quinolin-2-one in a suitable solvent such as ethanol or glacial acetic acid.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution. The catalyst loading is typically around 10-20% by weight relative to the starting material.

-

Hydrogenation: Seal the reaction vessel and connect it to the Parr shaker. Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to a pressure of approximately 60 psi.

-

Reaction: Begin shaking the reaction mixture at room temperature or slightly elevated temperature (e.g., 65 °C) for a period of 3 to 6 hours, or until hydrogen uptake ceases, indicating the completion of the reaction.[5]

-

Work-up: After the reaction is complete, carefully vent the excess hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent (ethanol or acetic acid) to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. If acetic acid was used as the solvent, the residue can be treated with a base (e.g., 1N NaOH) and extracted with an organic solvent like ethyl acetate. The organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude this compound can be further purified by silica gel chromatography or recrystallization to obtain a yellowish-brown solid.[5]

Spectroscopic Data

Biological Activities and Potential Signaling Pathways

Derivatives of this compound have been investigated for a range of biological activities, suggesting the therapeutic potential of this scaffold.

Carbonic Anhydrase Inhibition

Peptide conjugates of this compound have demonstrated inhibitory activity against human carbonic anhydrase (hCA) II, with IC₅₀ values in the micromolar range.[7] Carbonic anhydrases are involved in various physiological processes, and their inhibition is a target for diuretics, anti-glaucoma agents, and anti-cancer therapies.

Cytotoxic and Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines, including A549 (lung carcinoma).[7] While the precise signaling pathways for the parent compound are not fully elucidated, quinolinone derivatives are known to exert their anticancer effects through various mechanisms. Given the observed cytotoxicity, potential signaling pathways that may be modulated by this compound or its derivatives include those involved in cell cycle regulation, apoptosis, and cell proliferation.

References

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. echemi.com [echemi.com]

- 6. 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Amino-3,4-dihydro-1H-quinolin-2-one (CAS: 22246-07-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 7-Amino-3,4-dihydro-1H-quinolin-2-one, a heterocyclic compound of significant interest in pharmaceutical research. It serves as a key building block and intermediate in the synthesis of various biologically active molecules. This guide collates essential physicochemical data, detailed experimental protocols, and an analysis of its known biological activities.

Core Compound Properties

This compound is a solid organic compound characterized by a dihydroquinolinone core with an amino group at the 7th position. Its structure is foundational for a range of derivatives with diverse pharmacological applications.[1]

Physicochemical Data

The fundamental physicochemical properties of the compound are summarized below, providing a quick reference for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 22246-07-7 | [2][3][4][5][6] |

| Molecular Formula | C₉H₁₀N₂O | [2][4][5] |

| Molecular Weight | 162.19 g/mol | [2][4][5] |

| Melting Point | 213-214 °C | [3][4][5] |

| Boiling Point (Predicted) | 403.1 ± 45.0 °C at 760 mmHg | [3][4][5] |

| Appearance | Pale pink or yellowish-brown solid | [4] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [2][4][5] |

| XLogP3 | 0.4 | [4][5] |

| Hydrogen Bond Donor Count | 2 | [2][4][5] |

| Hydrogen Bond Acceptor Count | 2 | [4][5] |

| Complexity | 193 | [4][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

-

¹H NMR (DMSO-d6, 400 MHz): δ 9.83 (brs, 1H, NH), 6.76 (d, J = 7.6 Hz, 1H), 6.12 (m, 2H), 4.95 (brs, 2H, NH₂), 2.65 (t, J = 7.2 Hz, 2H), 2.36 (t, J = 7.2 Hz, 2H).[6]

-

Mass Spectrometry (ESI, pos. ion): m/z: 163 (M+1).[4]

Experimental Protocols

The synthesis of this compound can be achieved through several routes, most commonly involving the reduction of a dinitrophenyl precursor followed by cyclization.

Synthesis via Hydrogenation and Cyclization

This protocol outlines a common two-step synthesis starting from an appropriate dinitrophenyl acrylate.

Caption: General synthesis workflow for this compound.

Protocol Details:

Step 1: Reduction of the Dinitrophenyl Group [4][6]

-

To a solution of methyl-3-(2,4-dinitrophenyl)acrylate (1 equivalent, e.g., 4.3 g) in ethanol (e.g., 75 mL) and glacial acetic acid (e.g., 8 mL), add 10% Palladium on carbon (Pd/C) (e.g., 1.4 g).

-

Place the mixture in a Parr shaker apparatus under a hydrogen atmosphere (approx. 60 psi).

-

Shake the reaction mixture for approximately 6 hours at room temperature or until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, filter the mixture through a Celite pad to remove the catalyst.

-

Wash the filter cake with additional ethanol (e.g., 2 x 35 mL).

-

Combine the filtrates and concentrate them under reduced pressure to yield the intermediate, which can be used in the next step without further purification.

Step 2: Intramolecular Cyclization [6]

-

Dissolve the crude ethyl 3-(2,4-diaminophenyl)propionate intermediate (1 equivalent, e.g., 8.6 g) in ethanol (e.g., 50 mL).

-

Stir the solution at an elevated temperature (85-100°C) for approximately 48 hours to facilitate cyclization.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under vacuum.

-

Add a small amount of a suitable solvent like ethyl acetate (EtOAc) (e.g., 10 mL) to the residue.

-

Collect the resulting precipitate by filtration to afford the final product, this compound.

Purification

The crude product can be purified to obtain a higher grade of material suitable for further reactions or biological assays.

-

Recrystallization: The product can be triturated or recrystallized from ethanol (EtOH) to yield a pale pink or yellowish-brown powder.[4]

-

Silica Gel Chromatography: For higher purity, column chromatography using a solvent system such as chloroform/methanol/28% aqueous ammonia or ethyl acetate can be employed.[4]

Biological and Pharmacological Activity

The 3,4-dihydro-2(1H)-quinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, present in several FDA-approved drugs like aripiprazole and cilostazol.[1] While this compound is primarily an intermediate, its derivatives have been investigated for various biological activities.

Caption: Overview of investigated biological activities and applications.

Carbonic Anhydrase Inhibition

Peptide conjugates derived from this compound have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms.

-

hCA II Inhibition: Certain peptide-dihydroquinolinone conjugates showed inhibition against the hCA II enzyme with IC₅₀ values in the micromolar range (15.7-65.7 µM).[7]

-

hCA I Inhibition: No significant inhibition of the hCA I isoform was observed at concentrations up to 100 µM.[7]

Cytotoxic and Antineoplastic Activity

The cytotoxic effects of derivatives have been explored against cancer cell lines.

-

A549 Cells (Human Lung Carcinoma): A study identified a derivative (compound 7) that was effective against A549 cells, with IC₅₀ values of 26.87 µg/mL (48h) and 9.979 µg/mL (72h).[7]

-

BEAS-2B Cells (Normal Bronchial Epithelium): The same compound showed significantly lower toxicity against this non-cancerous cell line (IC₅₀ > 100 µg/mL), suggesting some level of selectivity.[7]

Antioxidant Activity

The antioxidant potential of derivatives has been assessed, though the results indicate modest effects.

-

DPPH Radical Scavenging: When tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, peptide conjugates of the core compound exhibited weak antioxidant activities compared to standards like α-tocopherol and butylated hydroxyanisole (BHA).[7]

Role as a Pharmaceutical Intermediate

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex, pharmacologically active molecules. The dihydroquinolinone core is central to drugs targeting a variety of receptors and enzymes.[1]

Caption: Role as a key intermediate for antipsychotic drug synthesis.

For instance, the structurally related compound, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, is a well-established precursor for the synthesis of Aripiprazole, a widely used antipsychotic medication.[8][9] The amino group at the 7-position provides a reactive handle for diverse chemical modifications, enabling the development of new chemical entities for drug discovery pipelines.

References

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 22246-07-7 | 7-Amino-3,4-dihydro-2(1H)-quinolinone | Amides | Ambeed.com [ambeed.com]

- 3. This compound CAS#: 22246-07-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. angenechemical.com [angenechemical.com]

- 6. This compound | 22246-07-7 [chemicalbook.com]

- 7. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DE102005048694A1 - Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid - Google Patents [patents.google.com]

- 9. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Amino-3,4-dihydro-1H-quinolin-2-one, a valuable intermediate in pharmaceutical research and development. The primary synthetic route involves a two-step process: the nitration of 3,4-dihydro-1H-quinolin-2-one to yield 7-Nitro-3,4-dihydro-1H-quinolin-2-one, followed by the reduction of the nitro group to the desired amino functionality. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through the following two-stage process:

-

Nitration: 3,4-dihydro-1H-quinolin-2-one is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 7-position of the aromatic ring.

-

Reduction: The resulting 7-Nitro-3,4-dihydro-1H-quinolin-2-one is then subjected to a reduction reaction, most commonly through catalytic hydrogenation, to convert the nitro group into a primary amine.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Nitro-3,4-dihydro-1H-quinolin-2-one

This procedure describes the nitration of 3,4-dihydro-1H-quinolin-2-one.

Materials:

-

3,4-dihydro-1H-quinolin-2-one

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 3,4-dihydro-1H-quinolin-2-one to concentrated sulfuric acid while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by cautiously adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3,4-dihydro-1H-quinolin-2-one in sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.

-

The crude product is then recrystallized from ethanol to yield pure 7-Nitro-3,4-dihydro-1H-quinolin-2-one.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro intermediate to the final amino product via catalytic hydrogenation.

Materials:

-

7-Nitro-3,4-dihydro-1H-quinolin-2-one

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Acetic Acid

-

Diatomaceous Earth (Celite®)

Procedure:

-

To a solution of 7-Nitro-3,4-dihydro-1H-quinolin-2-one in a mixture of ethanol and a small amount of acetic acid in a Parr shaker vessel, add 10% Pd/C catalyst.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to approximately 60 psi.

-

Shake the mixture at room temperature for 6-8 hours, or until hydrogen uptake ceases.

-

Upon completion of the reaction, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with ethanol.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by silica gel column chromatography.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Step | Reactant | Product | Typical Yield | Purity | Key Analytical Data |

| 1: Nitration | 3,4-dihydro-1H-quinolin-2-one | 7-Nitro-3,4-dihydro-1H-quinolin-2-one | 75-85% | >98% (after recrystallization) | ¹H NMR and Mass Spectrometry consistent with the structure. |

| 2: Reduction | 7-Nitro-3,4-dihydro-1H-quinolin-2-one | This compound | 80-95% | >99% (after chromatography) | ¹H NMR , ¹³C NMR , and Mass Spectrometry confirming the final product. |

Table 1: Summary of Reaction Parameters and Outcomes.

| Parameter | Step 1: Nitration | Step 2: Reduction |

| Solvent | Concentrated H₂SO₄ | Ethanol/Acetic Acid |

| Catalyst | - | 10% Pd/C |

| Temperature | 0-10 °C, then RT | Room Temperature |

| Pressure | Atmospheric | ~60 psi (H₂) |

| Reaction Time | 2-4 hours | 6-8 hours |

| Purification | Recrystallization (Ethanol) | Column Chromatography |

Table 2: Key Experimental Conditions.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for the synthesis.

Caption: Detailed workflow for the synthesis of this compound.

An In-depth Technical Guide to the Molecular Structure of 7-Amino-3,4-dihydro-1H-quinolin-2-one

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of 7-Amino-3,4-dihydro-1H-quinolin-2-one. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a dihydroquinolinone core with an amino group substitution at the 7th position. This structure is a key pharmacophore in various biologically active molecules.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 22246-07-7 |

| Appearance | Pale yellow to off-white solid |

| Melting Point | 213-214 °C |

| Boiling Point | 403.1 °C at 760 mmHg |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 55.1 Ų |

Table 2: Spectroscopic Data (Predicted and from Related Compounds)

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | Predicted chemical shifts: δ ~10.0 (s, 1H, NH), ~7.0-7.2 (m, 1H, Ar-H), ~6.1-6.3 (m, 2H, Ar-H), ~5.0 (s, 2H, NH₂), ~2.8 (t, 2H, CH₂), ~2.4 (t, 2H, CH₂) |

| ¹³C NMR (DMSO-d₆) | Predicted chemical shifts: ~170 (C=O), ~145-150 (Ar-C-NH₂), ~130-140 (Ar-C), ~110-125 (Ar-CH), ~100-110 (Ar-CH), ~30 (CH₂), ~25 (CH₂) |

| IR (KBr) | Predicted characteristic peaks: ~3400-3200 cm⁻¹ (N-H stretching), ~1680 cm⁻¹ (C=O stretching, amide), ~1620 cm⁻¹ (N-H bending), ~1500-1600 cm⁻¹ (C=C aromatic stretching) |

| Mass Spectrometry (ESI+) | m/z: 163 [M+H]⁺ |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common method involves the reduction of a nitro precursor.

Experimental Protocol: Synthesis via Reduction

This protocol describes a representative synthesis of this compound from a dinitrophenyl precursor.

Materials:

-

Methyl 3-(2,4-dinitrophenyl)acrylate

-

Ethanol (EtOH)

-

Glacial Acetic Acid

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen Gas (H₂)

-

Celite

-

1 N Sodium Hydroxide (NaOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Parr shaker apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve methyl 3-(2,4-dinitrophenyl)acrylate (e.g., 4.3 g, 17 mmol) in a mixture of ethanol (75 mL) and glacial acetic acid (8 mL) in a suitable reaction vessel.

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 1.4 g) to the solution.

-

Hydrogenation: Place the reaction vessel on a Parr shaker apparatus. Pressurize the vessel with hydrogen gas to 60 psi and shake for 6 hours at room temperature.

-

Filtration: After the reaction is complete, vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Washing: Wash the filter cake with ethanol (2 x 35 mL).

-

Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvents.

-

Work-up: Treat the residue with 1 N NaOH (150 mL) and extract the product with ethyl acetate (3 x 100 mL).

-

Washing and Drying: Wash the combined organic extracts with saturated NaCl solution, and then dry over anhydrous sodium sulfate.

-

Final Concentration: Filter off the drying agent and concentrate the organic solution in vacuo to yield this compound as a yellowish-brown solid.

Caption: Synthesis workflow for this compound.

Biological Activities and Signaling Pathways

Derivatives of this compound have been investigated for various biological activities, notably as carbonic anhydrase inhibitors and cytotoxic agents against cancer cells.[1]

Carbonic Anhydrase Inhibition

Several peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA II.[1] Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition can have therapeutic effects in various conditions, including glaucoma and certain types of cancer.

Caption: Inhibition of carbonic anhydrase by quinolinone derivatives.

Cytotoxic Activity and Apoptotic Pathways

Quinolinone derivatives have shown cytotoxic effects against various cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis, the programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Studies on similar quinolinone derivatives suggest that they can induce cell cycle arrest and apoptosis.[2][3] This process may involve the activation of caspases, key executioner proteins in the apoptotic cascade. The intrinsic pathway is characterized by the involvement of mitochondria, leading to the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases like caspase-3.[2] Furthermore, some quinolinone derivatives have been shown to down-regulate the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.[2]

Caption: Proposed apoptotic pathways induced by quinolinone derivatives.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its synthesis is well-established, and its derivatives exhibit promising biological activities, including carbonic anhydrase inhibition and induction of apoptosis in cancer cells. Further investigation into the specific molecular targets and signaling pathways of this compound and its analogs will be crucial for the development of novel therapeutic agents. The data and protocols presented in this guide serve as a foundational resource for researchers in this field.

References

Spectroscopic Profile of 7-Amino-3,4-dihydro-1H-quinolin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-Amino-3,4-dihydro-1H-quinolin-2-one. The information presented herein is essential for the identification, characterization, and quality control of this important heterocyclic molecule, which serves as a key building block in medicinal chemistry and drug development. This document summarizes available experimental data and provides predicted spectroscopic values based on the molecular structure, alongside detailed experimental protocols for acquiring such data.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Synonyms: 7-Amino-3,4-dihydro-2(1H)-quinolinone

-

CAS Number: 22246-07-7

-

Molecular Formula: C₉H₁₀N₂O

-

Molecular Weight: 162.19 g/mol

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The protonated molecule is readily observed in positive ion mode electrospray ionization (ESI+).

| Technique | Ion | m/z (Observed) |

| ESI-MS | [M+H]⁺ | 163 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups: the aromatic amine, the lactam (cyclic amide), and the aliphatic portions.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium, Doublet |

| N-H (Lactam) | Stretch | ~3200 | Medium, Broad |

| C=O (Lactam) | Stretch | ~1680 | Strong |

| C-N (Aromatic Amine) | Stretch | 1335 - 1250 | Strong |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| N-H (Amine) | Bend | 1650 - 1580 | Medium |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental spectra, the following ¹H and ¹³C NMR data are predicted based on the chemical structure and typical chemical shifts for similar compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (NH, Lactam) | ~10.0 | s | - | 1H |

| H-5 | ~6.8 | d | ~8.0 | 1H |

| H-6 | ~6.1 | dd | ~8.0, ~2.0 | 1H |

| H-8 | ~6.0 | d | ~2.0 | 1H |

| NH₂ (Amine) | ~5.0 | s (broad) | - | 2H |

| H-3 | ~2.8 | t | ~7.0 | 2H |

| H-4 | ~2.4 | t | ~7.0 | 2H |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | ~170 |

| C-7 | ~148 |

| C-8a | ~139 |

| C-5 | ~128 |

| C-4a | ~115 |

| C-6 | ~108 |

| C-8 | ~100 |

| C-3 | ~30 |

| C-4 | ~25 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

Mass Spectrometry (Electrospray Ionization)

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Method: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min). The analysis is performed in positive ion mode.

-

Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1 - 2 L/min

-

Drying Gas (N₂): 5 - 10 L/min

-

Source Temperature: 100 - 150 °C

-

Mass Range: m/z 50 - 500

-

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Method: The spectrum is recorded by acquiring a number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H NMR).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Method:

-

¹H NMR: A standard one-pulse experiment is performed.

-

¹³C NMR: A proton-decoupled experiment (e.g., using a zgpg30 pulse program) is used to obtain a spectrum with singlets for each carbon.

-

-

Parameters (¹H NMR):

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

Parameters (¹³C NMR):

-

Pulse Angle: 30 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

An In-Depth Technical Guide on the Solubility of 7-Amino-3,4-dihydro-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound of interest in pharmaceutical research and development. Understanding its solubility in various solvents is a critical first step in designing formulations, developing analytical methods, and conducting biological assays. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, detailed experimental protocols for its determination, and a look into the broader pharmacological context of the quinolinone scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | [1][2] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Melting Point | 213-214 °C | [1] |

| XLogP3 | 0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Qualitative Solubility Profile

Based on the chemical structure and the general properties of amines, a qualitative assessment of the solubility of this compound can be inferred:

-

Aqueous Solubility : As an aromatic amine, this compound is expected to have low solubility in neutral water.[3][4] Low molecular weight amines with four or fewer carbon atoms are generally water-soluble, while those with more than four carbons are typically insoluble.[3]

-

Acidic Solutions : Amines are basic compounds and are generally soluble in mineral acids, such as hydrochloric acid, due to the formation of water-soluble salts.[5][6] It is therefore anticipated that the solubility of this compound will be significantly enhanced in acidic aqueous solutions.

-

Organic Solvents : Most amines are soluble in organic solvents like diethyl ether or dichloromethane.[3] Given its aromatic nature, solubility in polar aprotic solvents like DMSO and DMF, as well as alcohols like ethanol and methanol, is also expected.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This protocol is based on the established shake-flask method, which is considered the gold standard for solubility measurements.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., Water, 0.1 M HCl, Phosphate Buffer pH 7.4, Methanol, Ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the solubility.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the selected solvent, typically expressed in mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure the reliability and reproducibility of the results.

-

Experimental Workflow for Solubility Determination.

Pharmacological Context of 3,4-dihydro-2(1H)-quinolinone Derivatives

While specific signaling pathway involvement for this compound has not been detailed in the literature, the broader class of 3,4-dihydro-2(1H)-quinolinone derivatives is known to exhibit a range of pharmacological activities.[7] These activities suggest potential interactions with several key signaling pathways in the central nervous system and peripheral tissues.

Compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold have been reported to act as:

-

Phosphodiesterase (PDE) inhibitors : PDE inhibitors modulate intracellular signaling pathways by preventing the degradation of cyclic nucleotides like cAMP and cGMP.[7][8] This can impact a wide range of cellular processes, including inflammation, neuronal survival, and synaptic plasticity.[8][9]

-

Serotonin and Dopamine Receptor Modulators : Many psychoactive drugs target serotonin and dopamine receptors.[7] The interaction of quinolinone derivatives with these receptors suggests their potential role in modulating neurotransmission, which is crucial for mood, cognition, and motor control.[10][11][12]

The diverse biological activities of this class of compounds make them attractive scaffolds for drug discovery in areas such as neurology, oncology, and inflammatory diseases.[13][14][15]

Pharmacological Landscape of Quinolinone Derivatives.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound for researchers and drug development professionals. While quantitative solubility data remains to be experimentally determined and published, the provided physicochemical properties and qualitative solubility profile offer valuable guidance for initial formulation and experimental design. The detailed experimental protocol equips researchers with a reliable method to determine the solubility of this compound in various solvents. Furthermore, the exploration of the broader pharmacological activities of the quinolinone scaffold highlights the potential therapeutic relevance of this class of compounds and suggests avenues for future research into their specific mechanisms of action.

References

- 1. echemi.com [echemi.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. youtube.com [youtube.com]

- 5. byjus.com [byjus.com]

- 6. Workup [chem.rochester.edu]

- 7. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]

- 12. Role of Serotonin in Central Dopamine Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, leading to derivatives with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the significant biological activities of quinolinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental methodologies, and the underlying signaling pathways associated with these promising therapeutic agents.

Anticancer Activity

Quinolinone derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative quinolinone derivatives against various cancer cell lines.

| Compound ID/Class | Target Cell Line(s) | IC50 (µM) | Reference(s) |

| Quinoline-Chalcone Derivatives | |||

| Derivative 12e | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | 1.38, 5.34, 5.21 | [1] |

| Quinazolinone Derivatives | |||

| Compound 101 | L1210 & K562 (Leukemia) | 5.8 | [2] |

| Compound 107 | A549 (Lung) | Induces G2/M arrest | [2] |

| Compound 112 | Oral Squamous Cell Carcinoma | Induces G2/M arrest and apoptosis | [2] |

| Podophyllotoxin-Chalcone Conjugates | |||

| Quinoline-chalcone-linked podophyllotoxins 62 | A-549 (Lung), A375 (Melanoma), MCF-7 (Breast), HT-29 (Colon), ACHN (Renal) | 2.2 - 15.4 | [3] |

| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | [3] |

Signaling Pathways in Anticancer Activity

Quinolinone derivatives exert their anticancer effects by modulating several critical signaling pathways. A primary target is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a pivotal role in cell growth and proliferation.[1] Inhibition of EGFR blocks downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, leading to decreased cancer cell proliferation and the induction of apoptosis.[1]

The following diagram illustrates the inhibition of the EGFR signaling pathway by quinolinone derivatives.

References

7-Amino-3,4-dihydro-1H-quinolin-2-one: A Versatile Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Amino-3,4-dihydro-1H-quinolin-2-one, also known as 7-amino-3,4-dihydrocarbostyril, is a bicyclic heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. Its structural framework allows for diverse chemical modifications, leading to the synthesis of a wide array of derivatives with significant pharmacological activities. This guide provides a comprehensive overview of the potential research applications of this compound, focusing on its utility as a building block for novel therapeutic agents. We will delve into its role in the development of anticancer, carbonic anhydrase inhibiting, and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Synthetic Pathways and Derivatization

The 7-amino group of the this compound scaffold serves as a versatile handle for a variety of chemical transformations, enabling the creation of extensive derivative libraries. The primary synthetic strategies involve the initial synthesis of the core structure, followed by functionalization of the amino group.

A common route to the core structure involves the nitration of 3,4-dihydro-1H-quinolin-2-one to yield 7-nitro-3,4-dihydro-1H-quinolin-2-one, followed by the reduction of the nitro group to the desired amine.

Once the core is obtained, the 7-amino group can be readily derivatized through several key reactions:

-

Amide Bond Formation: Coupling with carboxylic acids, often activated with agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or via acyl chlorides, is a widely used method to introduce a variety of substituents. This approach has been successfully employed to synthesize peptide conjugates.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives, a common functional group in many therapeutic agents.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively.

-

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions can be used to introduce alkyl substituents.

Key Research Applications and Quantitative Data

Derivatives of this compound have demonstrated promising activity in several therapeutic areas. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anticancer Activity

The quinolinone scaffold is a key component of several approved and investigational anticancer agents. Derivatives of this compound have been explored for their ability to inhibit key targets in cancer progression, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target | Cell Line | Activity Type | Value | Reference |

| 4m | VEGFR-2 | U87-MG (Glioblastoma) | IC50 | 4.20 µM | [1] |

| 4q | VEGFR-2 | U87-MG (Glioblastoma) | IC50 | 8.00 µM | [1] |

| 4u | VEGFR-2 | U87-MG (Glioblastoma) | IC50 | 7.96 µM | [1] |

| 4t | VEGFR-2 | U138-MG (Glioblastoma) | IC50 | 10.48 µM | [1] |

| 7j | EGFR | MDA-MB-231 (Breast Cancer) | IC50 | 3.1 µM | |

| 7j | EGFR | MCF-7 (Breast Cancer) | IC50 | 6.8 µM | |

| 7d | EGFR | MCF-7 (Breast Cancer) | IC50 | 4.2 µM | |

| 7l | EGFR | MCF-7 (Breast Cancer) | IC50 | 3.8 µM |

IC50: Half-maximal inhibitory concentration; EGFR: Epidermal Growth Factor Receptor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Notably, the tumor-associated isoform hCA IX is a target for anticancer drug development.

Table 2: Carbonic Anhydrase Inhibition by this compound Derivatives

| Compound ID | Isoform | Activity Type | Value | Reference |

| Peptide Conjugate 2 | hCA II | Ki | 15.7 µM | |

| Peptide Conjugate 3 | hCA II | Ki | 65.7 µM | |

| Peptide Conjugate 6 | hCA II | Ki | 25.4 µM | |

| Peptide Conjugate 10 | hCA II | Ki | 33.8 µM | |

| Peptide Conjugate 13 | hCA II | Ki | 41.2 µM | |

| Peptide Conjugate 15 | hCA II | Ki | 55.1 µM | |

| Various Derivatives | hCA IX | Ki | 243.6 - 2785.6 nM |

Ki: Inhibition constant; hCA: human Carbonic Anhydrase.

Antimicrobial Activity

The quinolone core is famously associated with a major class of antibiotics. While most research has focused on other areas, some derivatives of this compound have been screened for antimicrobial activity.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Organism | Activity Type | Value | Reference |

| Compound 3a | Escherichia coli | MIC | 0.62 mg/mL | |

| Compound 3a | Pseudomonas aeruginosa | MIC | 0.62 mg/mL | |

| Compound 3a | Staphylococcus aureus | MIC | 0.62 mg/mL | |

| Compound 3a | Bacillus subtilis | MIC | 0.62 mg/mL | |

| Compound 3e | Staphylococcus aureus | MIC | 0.31 mg/mL | |

| Compound 4e | Staphylococcus aureus | MIC | 0.62 mg/mL |

MIC: Minimum Inhibitory Concentration.

Signaling Pathways and Mechanisms of Action

VEGFR-2 Inhibition Pathway

VEGFR-2 is a key receptor tyrosine kinase that, upon binding its ligand VEGF, initiates a signaling cascade crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[1][2] Derivatives of this compound can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and downstream signaling.[2]

References

An In-Depth Technical Guide to 7-Amino-3,4-dihydro-1H-quinolin-2-one: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological importance of the heterocyclic compound 7-Amino-3,4-dihydro-1H-quinolin-2-one. This molecule serves as a crucial scaffold in medicinal chemistry, forming the basis for a variety of derivatives with significant therapeutic potential.

Discovery and History

While the precise date of the first synthesis of this compound is not well-documented in readily available literature, the broader quinolinone scaffold has a rich history dating back to the late 19th and early 20th centuries. The foundational synthesis of a related compound, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, was reported in 1927. The development of synthetic routes to various substituted quinolinones has since been an active area of research, driven by their presence in numerous natural products and their utility as "privileged structures" in drug discovery. The 7-amino substituted variant has gained prominence as a key intermediate in the synthesis of compounds with diverse biological activities.

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound. A common and effective approach involves a multi-step synthesis, which is outlined below.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

A frequently employed synthetic route starts from a substituted benzene derivative and proceeds through nitration, reduction, and cyclization steps. The following is a representative protocol:

-

Nitration: A suitable starting material, such as a substituted nitrophenol, is subjected to nitration to introduce a second nitro group. This is typically achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

-

Reduction: The resulting dinitro compound is then reduced to the corresponding diamine. This reduction is commonly carried out using catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents like tin(II) chloride in hydrochloric acid can also be used.

-

Cyclization: The diamino intermediate undergoes intramolecular cyclization to form the dihydroquinolinone ring. This can be achieved by heating the diamine in a suitable solvent, sometimes in the presence of a catalyst, to facilitate the ring-closing reaction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 22246-07-7 |

| Appearance | Solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Biological Activities and Applications

This compound itself is primarily utilized as a building block for the synthesis of more complex molecules with pronounced biological activities. Its derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and cytotoxic agents.

Carbonic Anhydrase Inhibition

Derivatives of this compound have been shown to be effective inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

| Derivative | Target Isoform | IC₅₀ (µM) |

| Peptide Conjugate 1 | hCA II | 15.7 |

| Peptide Conjugate 2 | hCA II | 65.7 |

Note: Data is for specific peptide derivatives of this compound as reported in the literature.

Caption: Inhibition of carbonic anhydrase by quinolinone derivatives.

Cytotoxic Activity

Certain derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.

| Derivative | Cell Line | Incubation Time (h) | IC₅₀ (µg/mL) |

| Compound 7 | A549 (Lung Cancer) | 48 | 26.87[1] |

| Compound 7 | A549 (Lung Cancer) | 72 | 9.979[1] |

| Compound 7 | BEAS-2B (Normal Lung) | 48/72 | >100[1] |

Note: Data is for a specific derivative of this compound.[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (derivatives of this compound) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Caption: A step-by-step workflow of the MTT assay for evaluating cytotoxicity.

Conclusion

This compound is a valuable heterocyclic scaffold with a growing importance in medicinal chemistry. While its own biological activity is not extensively characterized, its role as a key synthetic intermediate is well-established. The diverse and potent biological activities of its derivatives, particularly in the realms of enzyme inhibition and cancer research, underscore the significance of this core structure. Further exploration of novel derivatives based on the this compound scaffold holds considerable promise for the development of new therapeutic agents.

References

In-Depth Technical Guide: Safety and Handling of 7-Amino-3,4-dihydro-1H-quinolin-2-one

This guide provides comprehensive safety and handling information for 7-Amino-3,4-dihydro-1H-quinolin-2-one, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 22246-07-7 |

| Appearance | Pale pink or yellowish-brown solid/powder |

| Melting Point | 213-214 °C |

| Boiling Point | 403.1°C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 197.6 ± 28.7 °C |

| XLogP3 | 0.4 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral |

| Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation |

| Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation |

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |

| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists. |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling

-

Handle in a well-ventilated place.

-

Wear suitable protective clothing, including gloves and eye/face protection.

-

Avoid contact with skin and eyes.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store in an inert atmosphere and protect from light.

-

Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound.

| Protection Type | Equipment |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. |

Experimental Protocols

While specific, validated experimental protocols for the handling of this compound are not widely published, the following procedures are based on best practices for similar chemical compounds.

Preparation of Solutions

A general protocol for preparing solutions of quinolinone derivatives involves the use of solvents such as DMSO, PEG300, Tween-80, and saline. The following is a suggested starting point, which may require optimization.

Caption: Workflow for preparing a solution of a quinolinone derivative.

Methodology:

-

Accurately weigh the desired amount of this compound in a suitable container.

-

Add the solvents sequentially, starting with DMSO to aid initial dissolution.

-

Vortex or sonicate the mixture until the compound is completely dissolved. If precipitation occurs, gentle heating may be applied.

-

For biological applications, sterile filter the final solution through a 0.22 µm filter.

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safe cleanup.

Caption: General procedure for cleaning up a chemical spill.

Methodology:

-

Evacuate non-essential personnel from the spill area.

-

Ensure the area is well-ventilated.

-

Wear the appropriate personal protective equipment (see Section 5).

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material and place it into a suitable, closed container for disposal.

-

Clean the spill area thoroughly with soap and water.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Disposal

Chemical waste must be disposed of properly to prevent environmental contamination.

Caption: Logical flow for the disposal of chemical waste.

Methodology:

-

The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

-

Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.

-

Do not discharge to sewer systems.

-

Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Avoid formation of dust.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides (NOx).

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

Methodological & Application

Application Notes: 7-Amino-3,4-dihydro-1H-quinolin-2-one in Carbonic Anhydrase Inhibition Assays

Introduction

7-Amino-3,4-dihydro-1H-quinolin-2-one and its derivatives are a class of compounds that have demonstrated inhibitory activity against various isoforms of carbonic anhydrase (CA), a family of metalloenzymes crucial in physiological processes like pH regulation and CO2 transport.[1] Their potential as selective inhibitors for specific CA isoforms makes them valuable tools for researchers in drug discovery and development, particularly for targeting CAs implicated in diseases such as glaucoma, epilepsy, and cancer.[1][2] This document provides detailed protocols and data for utilizing this compound and its analogs in carbonic anhydrase inhibition assays.

Mechanism of Action

Unlike coumarins, which are another class of CA inhibitors that require hydrolysis of their lactone ring to become active, this compound inhibits carbonic anhydrases as an intact molecule.[3] The bicyclic amino-quinolinone scaffold is responsible for the inhibitory activity.[3] While the precise binding mode is still under investigation, it is understood that these compounds interact with the enzyme, leading to a reduction in its catalytic activity.[2][3]

Quantitative Data

The inhibitory potency of this compound and its derivatives is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor.[4]

Table 1: Inhibitory Activity (Kᵢ in nM) of this compound against various human Carbonic Anhydrase Isoforms.

| Isoform | Kᵢ (nM) |

| hCA I | Weak inhibitor (0.90–9.5 µM range)[3][5] |

| hCA II | > 10,000[3][5] |

| hCA IV | Weak inhibitor (0.90–9.5 µM range)[3] |

| hCA VII | 480[3][5] |

| hCA IX | 16.1 - 510[3][5] |

| hCA XII | 16.1 - 510[3][5] |

| hCA XIV | 16.1 - 510[3][5] |

Table 2: Inhibitory Activity (Kᵢ in µM) of selected this compound Peptide Derivatives against hCA II.

| Compound | Kᵢ (µM) |

| Derivative 2 | 15.7 - 65.7[6] |

| Derivative 3 | 15.7 - 65.7[6] |

| Derivative 6 | 15.7 - 65.7[6] |

| Derivative 10 | 15.7 - 65.7[6] |

| Derivative 13 | 15.7 - 65.7[6] |

| Derivative 15 | 15.7 - 65.7[6] |

Note: For hCA I, peptide-dihydroquinolinone conjugates showed no inhibition at a concentration of 100 µM.[6]

Table 3: Inhibitory Activity (Kᵢ in nM) of derivatized this compound against hCA IX.

| Derivative Type | Kᵢ Range (nM) |

| Arylsulfonyl isocyanates/aryl isocyanates | 243.6 - 2785.6[2][7] |

| Fluorescein isothiocyanate | 243.6 - 2785.6[2][7] |

| Substituted benzoic acids | 243.6 - 2785.6[2][7] |

| 2,4,6-trimethyl-pyrylium tetrafluoroborate | 243.6 - 2785.6[2][7] |

| Methylsulfonyl chloride | 243.6 - 2785.6[2][7] |

| Maleic anhydride | 243.6 - 2785.6[2][7] |

Note: These derivatives were generally weak inhibitors of hCA I and hCA II and did not inhibit hCA IV.[2][7]

Experimental Protocols

Two common methods for assessing carbonic anhydrase inhibition are the stopped-flow CO₂ hydration assay and the colorimetric p-nitrophenyl acetate (p-NPA) hydrolysis assay.[1][8]

Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay using p-Nitrophenyl Acetate

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of the colorless substrate p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.[1][4]

Materials and Reagents:

-

Carbonic Anhydrase (e.g., human or bovine erythrocyte CA)[1]

-

This compound (or its derivatives)

-

p-Nitrophenyl acetate (p-NPA)[1]

-

Acetazolamide (positive control inhibitor)[1]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]

-

Organic Solvent: DMSO or acetonitrile[1]

-

96-well clear, flat-bottom microplate[1]

-

Microplate reader capable of kinetic measurements at 400-405 nm[1]

Procedure:

-

Reagent Preparation:

-

Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5.[1]

-

CA Stock Solution: Dissolve CA in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.[1]

-

CA Working Solution: Dilute the CA stock solution in Assay Buffer to the desired concentration just before use.

-

Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile. Dilute with Assay Buffer to the final working concentration.

-

Inhibitor Solutions: Prepare stock solutions of this compound and Acetazolamide in DMSO. Create a series of dilutions in Assay Buffer.

-

-

Assay Protocol:

-

Add 158 µL of Assay Buffer to each well of a 96-well plate.

-

Add 2 µL of the inhibitor working solution (or DMSO for the control).[1]

-

Add 20 µL of the CA Working Solution to all wells except the blank.[1]

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.[1]

-

Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[1]

-

Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[1]

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

-

Protocol 2: Stopped-Flow Carbonic Anhydrase Inhibition Assay (CO₂ Hydration)

This is a direct and highly sensitive method for measuring the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO₂.[8]

Materials and Reagents:

-

Carbonic Anhydrase

-

This compound (or its derivatives)

-

Buffer: (e.g., 20 mM Tris-HCl, pH 8.3)

-

CO₂-saturated water

-

pH indicator (e.g., bromothymol blue)

-

Stopped-flow spectrophotometer

Procedure:

-

Equilibrate two syringes of the stopped-flow instrument, one containing the enzyme and inhibitor solution in buffer with a pH indicator, and the other containing CO₂-saturated water.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of bicarbonate and protons.

-

The initial rate of the reaction is determined from the slope of the absorbance curve.

-

Repeat the experiment with varying concentrations of the inhibitor.

Data Analysis:

-

Calculate the initial reaction rates at different inhibitor concentrations.

-

Determine the inhibition constant (Kᵢ) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition).

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, a compound similar to the substituted coumarins, inhibits α-carbonic anhydrases without hydrolysis of the lactam ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase I, II, IV and IX inhibition with a series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 7-Amino-3,4-dihydro-1H-quinolin-2-one in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-Amino-3,4-dihydro-1H-quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents. Its versatile structure allows for derivatization at the 7-amino position, leading to the generation of a diverse library of compounds with a wide range of biological activities. These derivatives have shown promise as anticancer agents, enzyme inhibitors, and modulators of key signaling pathways. These application notes provide detailed protocols for the synthesis, derivatization, and biological evaluation of this compound derivatives, offering a valuable resource for drug discovery and development programs.

Data Presentation

Table 1: Cytotoxicity of this compound Derivatives

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Peptide Conjugate 2 | A549 (Lung Carcinoma) | Not Specified | 10.48 µg/mL | [1] |

| Peptide Conjugate 6 | A549 (Lung Carcinoma) | Not Specified | 7.307 µg/mL | [1] |

| VEGFR2 Inhibitor 4m | U138-MG (Glioblastoma) | Not Specified | 4.20 | [2] |

| VEGFR2 Inhibitor 4u | U87-MG (Glioblastoma) | Not Specified | 7.96 | [2] |

| VEGFR2 Inhibitor 4q | U138-MG (Glioblastoma) | Not Specified | 8.00 | [2] |

| VEGFR2 Inhibitor 4t | U87-MG (Glioblastoma) | Not Specified | 10.66 | [2] |

Table 2: Enzyme Inhibition of this compound Derivatives

| Compound ID | Target Enzyme | Inhibition (Ki or IC50 in µM) | Reference |

| Peptide Conjugate 2 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |

| Peptide Conjugate 3 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |

| Peptide Conjugate 6 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |

| Peptide Conjugate 10 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |

| Peptide Conjugate 13 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |

| Peptide Conjugate 15 | Carbonic Anhydrase II | 15.7 - 65.7 (Range for various derivatives) | [1] |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of the parent scaffold is crucial for initiating any derivatization campaign. The following is a general procedure based on common synthetic routes.

Materials:

-

m-Anisidine

-

Acryloyl chloride

-

Aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Acylation of m-Anisidine:

-

Dissolve m-anisidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-(3-methoxyphenyl)acrylamide.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

To a stirred suspension of anhydrous AlCl₃ (3 equivalents) in anhydrous DCM at 0°C, add the N-(3-methoxyphenyl)acrylamide (1 equivalent) portion-wise.

-

After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to 0°C and quench by the slow addition of ice-cold water, followed by concentrated HCl.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-